molecular formula C18H14O6 B2463750 (Z)-methyl 2-(4-hydroxy-3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate CAS No. 868145-05-5

(Z)-methyl 2-(4-hydroxy-3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate

Cat. No. B2463750
CAS RN: 868145-05-5
M. Wt: 326.304
InChI Key: FRGQUTFBRMOBND-PXNMLYILSA-N
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Description

(Z)-methyl 2-(4-hydroxy-3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate is a useful research compound. Its molecular formula is C18H14O6 and its molecular weight is 326.304. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy Applications

One significant application of related compounds is in the field of photodynamic therapy (PDT) for cancer treatment. For instance, zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups containing Schiff base have been synthesized and characterized for their photophysical and photochemical properties. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential Type II photosensitizers for treating cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Synthetic Organic Chemistry

In the domain of synthetic organic chemistry, the compound and its related structures have been utilized as intermediates or reactants for the synthesis of complex molecules. For example, the oxidative debenzylation process involving 4-methoxy-α-methylbenzyl esters, which could be related to the functional groups present in the compound of interest, highlights the compound's utility in facilitating the synthesis of specific organic structures with potential biological activities (Yoo, Kim Hye, & Kyu, 1990).

Herbicide Development

Another application is seen in the development of herbicides, where derivatives of the compound have been utilized as precursors in the synthesis of bicyclic herbicide molecules. The intramolecular Stork-Danheiser kinetic alkylation reactions demonstrate the compound's role in creating agriculturally relevant chemicals (Liepa, Wilkie, Winkler, & Winzenberg, 1992).

Anticholinesterase Activity

Furthermore, derivatives synthesized from the compound have been explored for their anticholinesterase activity, which is crucial for treating diseases like Alzheimer's. Compounds based on furobenzofuran and methanobenzodioxepine skeletons, which are structurally related, have shown potent inhibitory action against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating their potential in neurodegenerative disease therapy (Luo et al., 2005).

Cytotoxicity Against Cancer Cells

Moreover, certain pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, structurally related to the compound, have been synthesized and tested for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, demonstrating the compound's relevance in developing cancer therapeutics (Hassan, Hafez, & Osman, 2014).

properties

IUPAC Name

methyl (2Z)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O6/c1-22-15-7-10(3-5-13(15)19)8-16-17(20)12-9-11(18(21)23-2)4-6-14(12)24-16/h3-9,19H,1-2H3/b16-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRGQUTFBRMOBND-PXNMLYILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)C3=C(O2)C=CC(=C3)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)C3=C(O2)C=CC(=C3)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.